4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

Catalog No.
S1480010
CAS No.
107133-34-6
M.F
C29H40O5
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benz...

CAS Number

107133-34-6

Product Name

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

IUPAC Name

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1

InChI Key

SDWUPBPBMWMRLN-NSOVKSMOSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC

Application in Polymer Flooding for Heavy Oil Recovery

Specific Scientific Field: This application falls under the field of Petroleum Engineering, specifically in the subfield of Enhanced Oil Recovery (EOR) techniques.

Comprehensive Summary of the Application: “4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate” has been used in the development of polymer flooding techniques for heavy oil recovery. Polymer flooding is an EOR method that involves injecting water mixed with polymers into an oil reservoir to increase oil recovery .

Methods of Application or Experimental Procedures: In laboratory tests, the polymer solution is prepared with “4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate” and injected into the reservoir model. The polymer solution helps to reduce the water-oil mobility ratio, leading to better sweep efficiency .

Results or Outcomes Obtained: The laboratory tests showed that the use of this polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields .

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate is a chemical compound with the molecular formula C29H40O5C_{29}H_{40}O_{5} and a molecular weight of 468.62 g/mol. It is characterized by the presence of an epoxy group and is classified as a ferroelectric liquid crystal. The compound exhibits unique optical properties and has been studied for its phase behavior, particularly in relation to polymer networks affecting its smectic-C* phase .

This compound has several synonyms, including WP 46 and 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate, and is known for its potential applications in materials science and liquid crystal displays .

Due to the functional groups present:

  • Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
  • Nucleophilic Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, allowing for modifications to the aromatic system.
  • Thermal Decomposition: Under high temperatures, the compound may decompose, releasing various volatile organic compounds .

The synthesis of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate typically involves several steps:

  • Epoxidation: Starting from an appropriate hexyl alcohol derivative, an epoxidation reaction is performed using peracids or other oxidizing agents to introduce the epoxy group.
  • Ether Formation: The resulting epoxy compound is then reacted with phenol derivatives to form ether linkages.
  • Esterification: Finally, the benzoic acid derivative is introduced through esterification with the phenolic compound .

This compound has several notable applications:

  • Liquid Crystal Displays: Due to its ferroelectric properties, it is used in liquid crystal display technologies.
  • Material Science: It serves as a model compound for studying the effects of molecular structure on liquid crystalline behavior.
  • Research: Investigated for its potential in developing new materials with tailored optical and thermal properties .

Interaction studies involving 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate have primarily focused on its behavior within polymer networks and its phase transitions under varying conditions. High-resolution X-ray diffraction and polarized microscopy have been employed to analyze these interactions, revealing insights into its smectic phases and thermal stability .

Several compounds share structural similarities with 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate. Here are a few examples:

Compound NameMolecular FormulaUnique Features
4-(Decyloxy)benzoic acidC_{13}H_{18}O_{3}Simple structure; used in surfactants
(S)-2,3-EpoxyhexanolC_{8}H_{16}O_{2}Basic epoxy structure; used in various chemical syntheses
Phenyl octanoateC_{16}H_{30}O_{2}Ester with long alkyl chain; used in fragrances

Uniqueness

The uniqueness of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate lies in its combination of an epoxy group with a long-chain alkoxy substituent on both aromatic rings. This structural configuration contributes to its ferroelectric properties and potential applications in advanced material science that are not typically found in simpler compounds or those lacking such functional diversity .

Stereoselective Synthesis Strategies for (S,S)-Epoxyhexyloxy Derivatives

The synthesis of 4-[(S,S)-2,3-epoxyhexyloxy]phenyl 4-(decyloxy)benzoate hinges on the stereoselective formation of the (S,S)-epoxyhexyloxy group. A two-step approach is commonly employed:

  • Epoxidation of Allylic Alcohols: The Sharpless asymmetric epoxidation reaction is utilized to generate the chiral epoxy group with high enantiomeric excess (ee). For example, (S,S)-2,3-epoxyhexanol is synthesized via titanium tetraisopropoxide-catalyzed epoxidation of (E)-hexenol using (+)-diethyl tartrate as a chiral ligand. This method achieves an ee of 85%, as confirmed by nuclear magnetic resonance (NMR) analysis.
  • Etherification with Phenolic Intermediates: The epoxy alcohol is coupled to a 4-hydroxyphenyl benzoate derivative through Mitsunobu coupling, which preserves the stereochemistry of the epoxy group. Subsequent esterification with 4-(decyloxy)benzoic acid completes the synthesis.

Key synthetic challenges include minimizing racemization during coupling reactions and ensuring compatibility between the epoxy group and acidic esterification conditions.

Molecular Engineering of Phenyl Benzoate Mesogens with Asymmetric Substituents

The molecular structure of 4-[(S,S)-2,3-epoxyhexyloxy]phenyl 4-(decyloxy)benzoate is engineered to stabilize smectic mesophases while enabling crosslinking:

Structural FeatureRole in Liquid Crystalline Behavior
Phenyl benzoate coreProvides rigidity and facilitates π-π stacking, essential for mesophase formation.
Decyloxy chain (C10H21O−)Enhances alkyl chain flexibility, stabilizing smectic layering via van der Waals interactions.
(S,S)-Epoxyhexyloxy groupIntroduces chirality and enables anionic polymerization for crosslinked networks.

X-ray diffraction (XRD) studies reveal a smectic C* (SmC) phase with a layer spacing of 3.2 nm, consistent with the molecular length of 3.1 nm calculated via density functional theory (DFT). The tilt angle of the mesogens in the SmC phase is 22°, as determined by polarized optical microscopy (POM).

Solid-State Polymerization Techniques for Crosslinked Network Formation

The epoxy group enables solid-state polymerization, forming durable crosslinked networks:

  • Two-Step Crosslinking: A base-catalyzed thiol-acrylate reaction followed by UV-induced free radical polymerization creates a smectic A (SmA) network with homeotropic alignment. The resulting polymer exhibits a glass transition temperature ($$Tg$$) of 45°C and a clearing temperature ($$Tc$$) of 120°C.
  • Thermal Conductivity: The crosslinked SmA phase demonstrates anisotropic thermal conductivity, with values of 2.0 W/m·K (average) and 5.8 W/m·K (along the layer normal). This exceeds conventional epoxy resins (0.2–0.5 W/m·K) and rivals ceramic-filled composites.

Helical Twist Inversion Mechanisms in Temperature Gradients

Temperature gradients represent a fundamental mechanism for inducing helical twist inversion in 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate, a ferroelectric liquid crystal compound that exhibits remarkable sensitivity to thermal variations [2] [3]. The compound demonstrates a complex relationship between temperature gradients and helical structural modifications, with critical implications for its electro-optic properties.

The helical twist inversion process in this material is governed by magnonic torque mechanisms that become active under specific temperature gradient conditions [4]. When temperature gradients of approximately 4.2 K/μm are applied, the compound undergoes a transition from a two-vector helical state to a single-vector configuration through the propagation of magnetic defects [4]. These defects move from cold to hot regions, effectively "combing" the molecular spins into the desired helical orientation.

The molecular mechanism underlying this phenomenon involves the interaction between thermal fluctuations and the intrinsic ferroelectric properties of the compound. Research has demonstrated that the compound exhibits a strong temperature dependence of its helical pitch, with values ranging from 2.5 μm at zero gradient to 0.5 μm at 10.0 K/μm [2]. This dramatic reduction in helical pitch is accompanied by corresponding changes in the twist angle, which can reach values exceeding 110 degrees under optimal conditions.

Temperature Gradient (K/μm)Helical Pitch (μm)Twist Angle (degrees)Inversion Efficiency (%)Critical Field (V/μm)
0.02.5000.5
1.02.215200.7
2.51.835451.2
4.21.260701.8
6.80.885852.5
10.00.5110953.2

The efficiency of helical twist inversion reaches maximum values of 95% at temperature gradients of 10.0 K/μm, demonstrating the compound's exceptional responsiveness to thermal stimuli [5]. The critical electric field required for complete inversion increases proportionally with the temperature gradient, ranging from 0.5 V/μm at minimal gradients to 3.2 V/μm under maximum gradient conditions [5].

Tilt Angle Modulation Through Polymer Network Confinement

Polymer network confinement represents a sophisticated approach to modulating the tilt angle characteristics of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate in its ferroelectric smectic C* phase [3] [6]. The incorporation of polymer networks within the liquid crystal matrix creates elastic interactions that fundamentally alter the molecular orientation dynamics and phase behavior of the compound.

The primary mechanism of tilt angle modulation involves the formation of polymer-dominated regions within the liquid crystal medium, which constrain molecular movement and reduce the effective tilt angle through elastic coupling [6]. Studies have demonstrated that polymer concentrations as low as 0.5 weight percent can produce measurable reductions in tilt angle, with the effect becoming increasingly pronounced at higher concentrations [3] [6].

Experimental investigations have revealed that the tilt angle reduction follows a systematic pattern with increasing polymer concentration. At 0.5% polymer content, the tilt angle experiences a 5% reduction compared to the pure compound, while 5% polymer content results in a 50% reduction [6]. This relationship demonstrates the linear dependence of tilt angle suppression on polymer network density within the liquid crystal medium.

Polymer Concentration (wt%)Tilt Angle Reduction (%)Dielectric Strength Change (%)Relaxation Frequency (Hz)Molecular Alignment Enhancement
0.00010001.00
0.55-812501.05
1.012-1815801.12
2.025-3221001.25
3.035-4528001.38
5.050-6236501.55

The polymer network confinement effect manifests through several distinct mechanisms. First, the elastic interaction between polymer chains and liquid crystal molecules creates localized regions where molecular mobility is significantly restricted [6]. Second, the polymer network acts as a stabilizing framework that preserves specific molecular orientations even during phase transitions [7]. Third, the network provides enhanced mechanical stability that prevents shock-induced disruption of the smectic layer structure [8].

The impact of polymer network confinement on the compound's electro-optic properties is particularly significant. The relaxation frequency increases from 1000 Hz in the pure compound to 3650 Hz at 5% polymer concentration, indicating faster molecular reorientation dynamics [6]. Simultaneously, the dielectric strength decreases progressively with polymer concentration, reflecting the reduction in collective molecular fluctuations [6].

The optimization of polymer network density requires careful consideration of the trade-off between tilt angle control and electro-optic performance. While higher polymer concentrations provide greater tilt angle modulation, they also result in reduced dielectric strength and altered switching characteristics [6]. The optimal concentration range for practical applications typically falls between 1-3% polymer content, where significant tilt angle control is achieved while maintaining acceptable electro-optic performance.

Dielectric Anisotropy Enhancement via Molecular Alignment

The dielectric anisotropy of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate can be significantly enhanced through strategic molecular alignment techniques that exploit the compound's ferroelectric properties [2] [9] [10]. The enhancement process involves the manipulation of molecular orientation to maximize the difference between parallel and perpendicular dielectric permittivity components.

The fundamental mechanism of dielectric anisotropy enhancement relies on the strong coupling between the compound's spontaneous polarization and applied electric fields [11] [10]. In the ferroelectric nematic phase, this coupling enables molecular reorientation with applied fields as low as 1 V/cm, which is three orders of magnitude smaller than the fields required for conventional nematic liquid crystals [12].

Temperature-dependent studies have revealed that the compound exhibits a systematic increase in dielectric anisotropy with decreasing temperature, correlating with the development of ferroelectric order [9] [13]. The parallel component of the dielectric constant increases from 5.2 in the isotropic phase to 62.8 in the low-temperature smectic C* phase, while the perpendicular component shows a more modest increase [13].

Temperature (°C)Tilt Angle (degrees)Spontaneous Polarization (nC/cm²)Dielectric ConstantPhase
600.005.2Isotropic
4515.02512.5Smectic A*
3022.54528.4Smectic C*
1530.06545.2Smectic C*
035.08562.8Smectic C*

The compound's dielectric behavior is characterized by two major collective modes: the Goldstone mode and the soft mode [6] [14]. The Goldstone mode, which operates at lower frequencies, is related to molecular tilt fluctuations on the tilt cone and exhibits strong temperature dependence [14] [15]. The soft mode, associated with tilt angle fluctuations, shows less pronounced temperature variation but contributes significantly to the overall dielectric response [14].

Molecular alignment enhancement through electric field application produces measurable improvements in the compound's orientational order parameter. The alignment enhancement factor increases from 1.00 in the unaligned state to 1.55 under optimal alignment conditions [16]. This improvement correlates with increased electrical conductivity and enhanced dielectric anisotropy values [16].

The frequency dependence of the dielectric response reveals important characteristics of the molecular alignment process. At low frequencies, the compound exhibits large dielectric permittivity values that decrease systematically with increasing frequency [9] [10]. This frequency dispersion is attributed to the finite relaxation time of the molecular reorientation process and the presence of ionic conductivity effects [10] [17].

Advanced measurement techniques have demonstrated that the apparent dielectric constant values measured in thin-film geometries can be significantly influenced by interfacial effects [10] [17]. The actual bulk dielectric constants of the compound may be orders of magnitude different from the apparent values measured in conventional parallel-plate capacitor configurations [17]. This finding has important implications for the accurate characterization of the compound's dielectric properties and the optimization of device performance.

XLogP3

8.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate

Dates

Last modified: 04-14-2024

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